molecular formula C18H19N3O B2894806 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide CAS No. 1445067-14-0

1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide

Cat. No.: B2894806
CAS No.: 1445067-14-0
M. Wt: 293.37
InChI Key: ZALUNFVFFKZTOD-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a unique structure combining a quinoline moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of quinoline derivatives with piperidine carboxamides under specific conditions. The process often requires the use of catalysts and controlled environments to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with additional hydrogen atoms .

Scientific Research Applications

1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Prop-2-ynyl-N-quinolin-3-ylpiperidine-4-carboxamide
  • N-quinolin-2-ylpiperidine-4-carboxamide
  • N-quinolin-3-ylpiperidine-4-carboxamide

Comparison: 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-11-21-12-9-15(10-13-21)18(22)20-17-8-7-14-5-3-4-6-16(14)19-17/h1,3-8,15H,9-13H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALUNFVFFKZTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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